Cytotoxicity Profile Across Multiple Cancer Cell Lines
In cytotoxicity assays, 6-Bromoimidazo[1,2-a]pyrazin-8-amine demonstrates dose-dependent inhibition of cell growth, with reported IC50 values in the low micromolar range. A cross-study comparable analysis shows that its potency against the K562 (leukemia) cell line (IC50 = 4.50 µM) is approximately 1.1-fold higher than against HCT116 (colorectal) cells (IC50 = 5.00 µM) and 1.5-fold higher than against MCF7 (breast cancer) cells (IC50 = 6.66 µM) . The observed cytotoxicity profile is correlated with its inhibition of CDK2 . While specific comparator data for the 6-chloro or 6-iodo analogs is not available from the same assay, this data provides a critical baseline for this specific chemical entity .
| Evidence Dimension | Cell Viability / Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | K562: 4.50 µM; HCT116: 5.00 µM; MCF7: 6.66 µM |
| Comparator Or Baseline | Comparison between different cancer cell lines for the same compound. |
| Quantified Difference | 1.1-fold to 1.5-fold difference in IC50 values across different cell lines. |
| Conditions | Cell-based assay; compound correlated with CDK2 inhibition. |
Why This Matters
This data provides a quantifiable baseline for cellular activity, allowing researchers to select this compound for oncology-focused studies with known potency metrics.
